6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Description
6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core structure substituted with an ortho-methylphenyl (o-tolyl) group at the 6-position. This compound belongs to a class of bioactive molecules where the bicyclic scaffold imparts conformational rigidity, enhancing receptor binding specificity. The hydrochloride salt form improves aqueous solubility, a critical factor for pharmacokinetic optimization .
Properties
IUPAC Name |
6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-8-4-2-3-5-9(8)12-10-6-13-7-11(10)12;/h2-5,10-13H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQVNODLDIILRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3C2CNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137654-93-2 | |
| Record name | 6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine compound that has garnered attention in pharmacology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a bicyclic framework with a nitrogen atom incorporated into one of the rings, classified under heterocyclic compounds. Its molecular formula is with a molecular weight of 209.7 g/mol.
Research indicates that this compound interacts with various biological targets, particularly within the opioid receptor system. It has been studied for its potential as an opioid receptor antagonist, showing significant binding affinity and selectivity for the μ-opioid receptor over δ and κ subtypes.
Table 1: Binding Affinity of this compound
| Receptor Type | Binding Affinity (nM) |
|---|---|
| μ Opioid | 0.48 |
| δ Opioid | 8.6 |
| κ Opioid | 2.9 |
Biological Activity and Efficacy
In various studies, this compound has demonstrated notable biological activities:
- Opioid Receptor Antagonism : The compound has been evaluated in [^35S]GTPγS assays, showing that it can effectively block opioid receptor activity, which is crucial for its potential use in treating conditions associated with opioid misuse and dependency .
- Antitumor Activity : Recent investigations into structurally related compounds have suggested that modifications to the azabicyclo structure can enhance antitumor properties. For instance, spiro-fused derivatives have exhibited cytostatic effects on cancer cell lines, indicating a possible avenue for therapeutic development .
- Cell Cycle Arrest : In vitro studies have shown that certain analogs can arrest the cell cycle at the G0/G1 phase, leading to reduced proliferation of transformed cells, comparable to established chemotherapeutic agents like cisplatin .
Case Studies
Several case studies highlight the compound's efficacy in specific applications:
- Pruritus Treatment in Dogs : A study focused on the design and synthesis of 3-azabicyclo[3.1.0]hexane derivatives aimed at treating pruritus in canine patients demonstrated promising results with high μ-opioid receptor affinity .
- Antitumor Research : Investigations into spiro-fused derivatives containing the azabicyclo framework revealed significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can lead to enhanced therapeutic profiles .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substitution Patterns
The 3-azabicyclo[3.1.0]hexane core is shared among several pharmacologically active compounds. Key structural variations include:
- Substituent Position : The 6-position is frequently modified with aryl or heteroaryl groups (e.g., naphthyl, dichlorophenyl, or methylphenyl).
- Functional Groups : Esters (e.g., ethyl carboxylates), fluorinated groups (e.g., CHF2), and sulfonylmethyl groups are common .
Table 1: Structural Comparison of Selected 3-Azabicyclo[3.1.0]hexane Derivatives
*Assumed formula based on structural similarity to bicifadine.
Impact of Substituent Position and Chemistry
- Ortho vs. For example, bicifadine’s para-methylphenyl group may allow better alignment with monoamine transporter pockets, while the ortho variant could exhibit distinct pharmacokinetic profiles .
- Electron-Withdrawing Groups : Fluorinated derivatives (e.g., CHF2) enhance metabolic stability and blood-brain barrier penetration, making them valuable for CNS-targeted drugs .
Pharmacological and Therapeutic Comparisons
- Bicifadine Hydrochloride: A serotonin-norepinephrine reuptake inhibitor (SNRI) with efficacy in neuropathic and chronic pain. Its para-substituted aryl group optimizes interaction with monoamine transporters .
- Centanafadine Hydrochloride : A triple reuptake inhibitor (SNDRI) for ADHD, leveraging the naphthyl group’s bulkiness for enhanced dopamine receptor affinity .
- 6-(o-Tolyl) Variant : Hypothetically, the ortho-methyl group may reduce metabolic clearance compared to para-substituted analogs, but steric effects could lower target engagement efficiency.
Physicochemical and Formulation Considerations
- Salt Forms : Hydrochloride salts are prevalent for improved solubility. Bicifadine’s polymorphs (e.g., pale tan plates) demonstrate the importance of crystalline form in drug stability and bioavailability .
- Stability : Fluorinated derivatives exhibit enhanced thermal stability, while esterified variants (e.g., ethyl carboxylates) may require controlled storage to prevent hydrolysis .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
